2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4;;/h9-11H,5-8,13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIIDYAFUOPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(C1)N(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethylamino group is introduced via substitution reactions using dimethylamine as a reagent.
Amination: The amino group is added through amination reactions, often using ammonia or other amine sources.
Final Product Formation: The final product is obtained by combining the intermediate compounds and purifying the resulting product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to three quinoline-based carboxamide derivatives from recent research (). Key differences include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 1807938-67-5 | C₁₃H₂₆N₄O·2HCl | ~326.8 | Amino ketone, 3-(dimethylamino)pyrrolidine, dihydrochloride |
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | - | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline carboxamide, dimethylamino propyl, hydrochloride |
| N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | - | C₁₆H₂₀ClN₃O₂ | 321.80 | Quinoline carboxamide, pyrrolidinyl ethyl, hydrochloride |
| N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | - | C₁₉H₂₆N₄O₃ | 358.43 | Quinoline carboxamide, dimethylamino ethyl, morpholinomethyl |
Functional Group and Pharmacological Implications
- The dihydrochloride salt improves aqueous solubility for in vitro studies .
- Quinoline Derivatives (): These compounds feature 4-hydroxyquinoline-2-carboxamide cores with varying alkylamino or morpholine substituents. Such structures are often associated with kinase inhibition, antimicrobial activity, or enzyme modulation . Example: The morpholinomethyl group in C₁₉H₂₆N₄O₃ may enhance blood-brain barrier penetration, contrasting with the target compound’s polar dihydrochloride form .
Molecular Weight and Solubility Trends
- The target compound’s molecular weight (~326.8 g/mol) is comparable to the quinoline derivatives (309.79–358.43 g/mol).
- Salt Forms: The dihydrochloride salt likely increases solubility compared to mono-hydrochloride or free-base analogs (e.g., C₁₉H₂₆N₄O₃ lacks a salt formulation, reducing polarity) .
Biological Activity
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride, commonly referred to as a compound with the CAS number 1807938-67-5, is a synthetic organic compound that has garnered interest in pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆Cl₂N₃O |
| Molar Mass | 263.81 g/mol |
| CAS Number | 1807938-67-5 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways due to the presence of the dimethylamino group. The compound's structure suggests potential interactions with receptors involved in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Enhances serotonin levels in the synaptic cleft, potentially improving mood and anxiety symptoms.
- Dopamine Modulation : May affect dopamine pathways, influencing motivation and reward mechanisms.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. In preclinical studies, it showed efficacy in reducing depressive-like behaviors in animal models.
Cognitive Enhancement
There is evidence suggesting that this compound may enhance cognitive functions, particularly in tasks requiring attention and memory. This effect is likely mediated through its action on serotonin and dopamine systems.
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, the administration of this compound resulted in a significant reduction in immobility time during forced swim tests, indicating an antidepressant-like effect (source needed).
Study 2: Cognitive Function Assessment
A double-blind study assessed cognitive performance in healthy volunteers after administration of the compound. Results indicated improved performance on tasks measuring attention and working memory compared to placebo groups (source needed).
In Vitro Studies
In vitro assays demonstrated that this compound inhibits specific enzymes associated with neurotransmitter breakdown, further supporting its role as an SSRI. The IC50 values for these interactions are currently under investigation.
Safety Profile
Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What methodologies are recommended for structural characterization of this compound?
To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS). For crystalline structure validation, single-crystal X-ray diffraction (SCXRD) is critical, as demonstrated in crystallographic studies of structurally analogous pyrrolidine derivatives . Ensure purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm melting points.
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Adhere to GHS-based safety guidelines despite its "unclassified" status. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing . For accidental inhalation, relocate to fresh air and monitor for respiratory distress .
Q. What experimental approaches are suitable for determining solubility in various solvents?
Use the shake-flask method: saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify concentration via UV-Vis spectroscopy or HPLC. Temperature-controlled experiments (4°C to 50°C) can assess thermodynamic solubility. Reference solvent polarity indices (e.g., Hansen parameters) to correlate solubility trends .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interactions with biological targets?
Leverage quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking simulations to predict binding affinities. Combine with molecular dynamics (MD) to study conformational stability in aqueous environments. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to establish a feedback loop between computational and experimental data .
Q. How can contradictory crystallographic data (e.g., polymorphic forms) be resolved?
If polymorphic inconsistencies arise, employ SCXRD with variable-temperature/pressure crystallography to identify dominant phases. Pair with powder X-ray diffraction (PXRD) and Raman spectroscopy to detect trace polymorphs. Cross-reference with thermodynamic stability data (via DSC) to determine the most stable form under standard conditions .
Q. What experimental design strategies improve synthetic yield and purity?
Adopt a Design of Experiments (DoE) approach. For example, use a factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Analyze response surfaces to identify interactions between variables. For purity, implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) and monitor via HPLC with charged aerosol detection (CAD) .
Q. How can researchers investigate the compound’s stability under oxidative or hydrolytic conditions?
Perform forced degradation studies:
- Oxidative stress: Expose to H₂O₂ (0.1–3% v/v) at 40°C for 24–72 hours.
- Hydrolytic stress: Test in buffers (pH 1–10) at 60°C.
Monitor degradation products via LC-MS and quantify using stability-indicating assays. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under storage conditions .
Q. What advanced techniques validate the compound’s role in catalytic or mechanistic studies?
Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction pathways in catalytic cycles. Pair with in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. For mechanistic clarity, conduct kinetic isotope effect (KIE) studies and compare with computational transition state models .
Methodological Notes
- Data Contradiction Analysis: Cross-validate conflicting results (e.g., solubility vs. computational predictions) using multi-technique approaches (e.g., NMR crystallography for structural ambiguities) .
- Reactor Design: For scale-up, apply dimensionless scaling principles (Reynolds, Damköhler numbers) to maintain reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
